R-Ondansentron hydrochloride

Description

Contextualization within 5-HT3 Receptor Antagonists

R-Ondansetron hydrochloride is classified as a serotonin (B10506) 5-HT3 receptor antagonist. drugbank.comnih.gov These receptors are ligand-gated ion channels located on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone of the brain's area postrema. wikipedia.orgpediatriconcall.com When certain stimuli, such as chemotherapy, trigger the release of serotonin from enterochromaffin cells in the small intestine, it binds to these 5-HT3 receptors. nih.gov This binding action initiates a signaling cascade through the vagus nerve to the central nervous system, ultimately inducing the sensation of nausea and the vomiting reflex. pharmgkb.orgnih.gov

The therapeutic effect of 5-HT3 receptor antagonists like R-Ondansetron stems from their ability to competitively block serotonin from binding to these receptors. pharmgkb.orgnih.gov By occupying the receptor sites, they interrupt the emetic signal pathway. guidetopharmacology.orgnih.gov The binding of ondansetron (B39145) to the 5-HT3 receptor is mediated by a cation-π interaction with the Trp183 residue of the receptor, a similar mechanism to how serotonin itself binds. pharmgkb.org It is important to note that ondansetron is highly selective for the 5-HT3 receptor, showing low affinity for other receptors such as dopamine (B1211576) receptors. drugbank.comwikipedia.org

Enantiomeric Significance in Pharmaceutical Chemistry

The existence of ondansetron as a pair of enantiomers, R- and S-Ondansetron, is of significant interest in pharmacology due to the principle of chirality. slideshare.net Enantiomers are mirror-image isomers of a molecule that are non-superimposable. slideshare.net While they may share the same chemical formula, their three-dimensional arrangement differs, which can lead to distinct interactions with biological systems like enzymes and receptors. slideshare.netchiralemcure.com

In the case of ondansetron, the two enantiomers exhibit different pharmacokinetic and pharmacodynamic properties. wikipedia.orgsilae.it This difference is crucial because one enantiomer may be responsible for the desired therapeutic effect, while the other could be less active, inactive, or even contribute to adverse effects. slideshare.netbioline.org.br This distinction has prompted regulatory interest in developing single-enantiomer drugs over racemic mixtures to potentially enhance efficacy and safety. slideshare.net

Rationale for Dedicated Academic Investigation of R-Ondansetron Hydrochloride

The specific investigation into R-Ondansetron hydrochloride is driven by research indicating its potential advantages over both the racemic mixture and the S-enantiomer. Studies have shown that R-Ondansetron is clinically more potent than the S-isomer. chiralemcure.combioline.org.br

Furthermore, significant differences have been observed in how the two enantiomers are metabolized by the body. The metabolism of S-Ondansetron is more significantly affected by the liver enzyme CYP2D6, whereas R-Ondansetron's clearance is more dependent on CYP3A5. wikipedia.orgnih.gov This can lead to variability in drug exposure among individuals with different genetic makeups for these enzymes. nih.gov

A key area of research has been the cardiovascular safety profile. Some studies have reported that the S-enantiomer is primarily responsible for the QTc interval prolongation, a potential cardiac side effect associated with racemic ondansetron. silae.itbioline.org.brresearchgate.net In contrast, R-Ondansetron has been shown to have a reduced or no effect on QTc prolongation, suggesting it may be a safer alternative. bioline.org.brresearchgate.net These findings provide a strong rationale for the dedicated study of R-Ondansetron hydrochloride as a potentially more refined and safer therapeutic agent. chiralemcure.com

Detailed Research Findings

Pharmacokinetic Properties of Ondansetron Enantiomers

| Property | R-Ondansetron | S-Ondansetron | Racemic Ondansetron |

| Primary Metabolizing Enzyme | CYP3A5 wikipedia.orgnih.gov | CYP2D6 wikipedia.orgnih.gov | CYP3A4, CYP1A2, CYP2D6 drugbank.com |

| Half-life (in rats) | Longer half-life wikipedia.org | Shorter half-life wikipedia.org | Not specified |

| Area Under Curve (AUC) (in rats) | Higher AUC wikipedia.org | Lower AUC wikipedia.org | Not specified |

| Effect of CYP2D6 genetic variation | No significant effect on exposure nih.gov | Affects exposure nih.gov | Not specified |

| Effect of CYP3A5*3 allele (non-functional) | Increased AUC nih.gov | No impact on plasma levels wikipedia.org | Not specified |

Pharmacodynamic Properties and Receptor Interactions

| Feature | R-Ondansetron | S-Ondansetron | Racemic Ondansetron |

| Potency (guinea pig ileum) | More potent antagonist of serotonin wikipedia.org | Less potent than R-enantiomer wikipedia.org | Not specified |

| Effect on QTc Interval | No significant prolongation bioline.org.brresearchgate.net | Significant prolongation silae.itbioline.org.br | Can cause prolongation silae.it |

| Binding to 5-HT3 Receptor | Binds competitively nih.gov | Binds competitively nih.gov | Binds competitively pharmgkb.org |

| Interaction with Trp183 | Cation-π interaction pharmgkb.org | Cation-π interaction pharmgkb.org | Cation-π interaction pharmgkb.org |

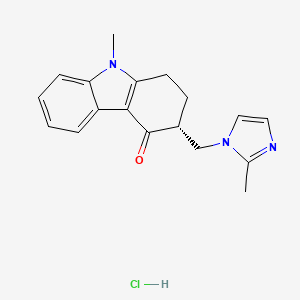

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O.ClH/c1-12-19-9-10-21(12)11-13-7-8-16-17(18(13)22)14-5-3-4-6-15(14)20(16)2;/h3-6,9-10,13H,7-8,11H2,1-2H3;1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBLHFILKIKSQM-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=CN1C[C@H]2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146844-89-5 | |

| Record name | Ondansentron hydrochloride, R- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146844895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ONDANSENTRON HYDROCHLORIDE, R- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RPQ553NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Enantioselective Methodologies of R Ondansetron Hydrochloride

Historical Overview of Ondansetron (B39145) Synthesis

Ondansetron was first developed in the mid-1980s by GlaxoSmithKline and patented in 1987. spanglaw.comwikipedia.org The initial syntheses focused on the preparation of the racemic mixture. A common historical route involves the Fischer indole (B1671886) synthesis. hep.com.cnresearchgate.net This process typically begins with the condensation of 1,3-cyclohexanedione (B196179) with phenylhydrazine (B124118) hydrochloride to form a monophenylhydrazone. hep.com.cn Subsequent cyclization and rearrangement, often catalyzed by agents like zinc chloride, yield 1,2,3,9-tetrahydro-4H-carbazol-4-one. hep.com.cn

The carbazolone intermediate then undergoes methylation to produce 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. hep.com.cn A key step in forming the ondansetron backbone is the Mannich reaction, where the methylated carbazolone is reacted with formaldehyde (B43269) and dimethylamine (B145610) to introduce a dimethylaminomethyl group at the 3-position. hep.com.cngoogle.com Finally, a nucleophilic substitution reaction with 2-methylimidazole (B133640) displaces the dimethylamine group, yielding racemic ondansetron. google.commit.edu

Another notable synthetic approach involves the reaction of an N-methyltetrahydrocarbazol-4-one with paraformaldehyde, 2-methylimidazole, and a dialkylamine hydrochloride in acetic acid. google.com However, these early methods were often characterized by long reaction times and modest yields. google.com

Strategies for Enantioselective Synthesis of R-Ondansetron

As the therapeutic benefits of the individual enantiomers of ondansetron became a subject of interest, methods for obtaining the optically pure R-(+)-ondansetron were developed. google.com These strategies can be broadly categorized into asymmetric catalysis, chiral auxiliary approaches, and resolution of the racemic mixture.

Asymmetric catalysis has become a cornerstone of modern organic synthesis, enabling the direct formation of enantiomerically enriched products. nih.govmdpi.com In the context of R-ondansetron synthesis, this could involve the use of chiral catalysts in key bond-forming reactions to favor the formation of the R-enantiomer. While specific examples of asymmetric catalysis directly applied to the core ondansetron synthesis are not extensively detailed in the provided search results, the principles of asymmetric catalysis, including the use of transition metals with chiral ligands, organocatalysis, and biocatalysis, represent a potential avenue for the direct enantioselective synthesis of R-ondansetron. nih.govfrontiersin.orgmdpi.com For instance, an asymmetric version of the Michael addition of 2-methylimidazole to an appropriate precursor could theoretically be achieved using a chiral catalyst.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed. This strategy offers a powerful and often predictable way to control stereochemistry. williams.edu

In the synthesis of R-ondansetron, a chiral auxiliary could be attached to the carbazolone backbone prior to the introduction of the 2-methylimidazolylmethyl side chain. For example, a chiral oxazolidinone auxiliary could be acylated to the carbazolone structure. wikipedia.orgnih.gov The steric bulk of the auxiliary would then direct the subsequent alkylation or Mannich-type reaction to occur stereoselectively, favoring the formation of the precursor to R-ondansetron. Following the key stereodetermining step, the chiral auxiliary would be cleaved to yield the enantiomerically enriched intermediate, which could then be converted to R-ondansetron.

Resolution of a racemic mixture is a classical and widely used method to obtain pure enantiomers. google.com For ondansetron, this involves separating the R- and S-enantiomers from the racemate produced by the historical synthetic routes.

One common method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Various chiral columns have been successfully employed for the resolution of ondansetron enantiomers. For example, a cellulose-based chiral column, such as Chiralcel OD-R, has been used to separate R-(−)- and S-(+)-ondansetron. nih.govresearchgate.netunibe.ch The separation is typically achieved under isocratic conditions with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer containing a salt such as sodium perchlorate. nih.gov

Another approach is High-Performance Capillary Electrophoresis (HPCE) . This technique can achieve enantiomeric separation by using a chiral selector in the running buffer. For ondansetron, cyclodextrins, such as heptakis-(2, 6-di-O-methyl)-β-cyclodextrin (DM-β-CD), have been used as chiral selectors in a phosphate (B84403) buffer to resolve the enantiomers. researchgate.net

Data Table: Chromatographic Resolution of Ondansetron Enantiomers

| Technique | Chiral Selector/Column | Mobile Phase/Buffer | Detection | Reference |

|---|---|---|---|---|

| HPLC | Chiralcel OD-R (cellulose-based) | 0.7 M sodium perchlorate-acetonitrile (65:35, v/v) | UV at 210 nm | nih.gov |

| HPLC | Chiralcel OD (cellulose-based) | hexane-95% ethanol-2-propanol-acetonitrile (65:25:10:1, v/v) | UV at 216 nm | researchgate.net |

| HPLC | Ovomucoid column | methanol-5 mM ammonium (B1175870) acetate-acetic acid (20:80:0.02, v/v/v) | Tandem Mass Spectrometry | researchgate.net |

| HPCE | 15 mM heptakis-(2, 6-di-O-methyl)-β-cyclodextrin (DM-β-CD) | 100 mM phosphate buffer (pH 2.5) | Not Specified | researchgate.net |

Optimization of R-Ondansetron Hydrochloride Synthesis

"One-pot" synthesis, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offers significant advantages in terms of operational simplicity, time, and cost. A one-pot process for the preparation of ondansetron starting from 1,2,3,9-tetrahydrocarbazole-4-one has been developed. googleapis.com This process avoids the isolation of the intermediate compounds, leading to a higher yield of ondansetron, reportedly in the range of 90 to 92%. googleapis.com The reaction is typically carried out in a solvent system of acetic acid and a hydrocarbon solvent, followed by the addition of 2-methylimidazole in the same pot. googleapis.com This integrated approach not only improves the yield but also simplifies the separation of the final product from the reaction mixture. googleapis.com

Further optimizations have included the use of a water-binding agent, such as acetic anhydride (B1165640), in the Mannich reaction step to improve reaction time and yield. google.com This modification helps to drive the reaction to completion more efficiently. The purification of ondansetron hydrochloride has also been optimized through crystallization processes to achieve high purity, often exceeding 99.0%. google.com

Synthetic Pathways and Enantioselective Methodologies

Optimization of R-Ondansetron Hydrochloride Synthesis

Impact of Water Binding Agents on Reaction Efficiency

In the synthesis of ondansetron (B39145), particularly during the Mannich-related reaction where the imidazole (B134444) side chain is introduced, the formation of water as a byproduct can influence reaction equilibrium and efficiency. The process involves the reaction of 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one with a formaldehyde (B43269) source and an amine salt. To mitigate the effects of water, a water-binding agent is often employed, particularly in a non-aqueous polar solvent system. google.com

Acetic anhydride (B1165640) is a preferred water-binding agent in this context. google.com By reacting with the water generated in situ, it prevents potential side reactions and can help drive the reaction towards the desired product. This one-pot approach, combining the carbazolone, formaldehyde source (like paraformaldehyde), and an amine salt (like dimethylamine (B145610) hydrochloride) in the presence of acetic anhydride, streamlines the formation of the crucial Mannich base intermediate, which is then further reacted to yield ondansetron. google.com The removal of water is a key strategy for improving the rate and completeness of reactions that produce it as a condensate.

Yield and Purity Maximization Strategies

Maximizing the yield and purity of R-Ondansetron hydrochloride is a critical objective in its chemical production, addressed through various strategic optimizations from reaction conditions to purification methods. High yields are indicative of efficient processes and resource utilization, while high purity is essential for the quality of the final active pharmaceutical ingredient (API). azom.com

Process intensification using continuous flow chemistry has been shown to significantly improve synthesis efficiency. bohrium.comresearchgate.net For instance, transitioning the initial condensation step from a 16-hour batch process to a 30-minute flow process was achieved by changing the solvent. bohrium.com Further optimization by using acetic acid as the solvent in this step led to a remarkable increase in yield to 97%. bohrium.com The development of a continuous work-up and purification process for this step also ensured a consistent high yield of approximately 96%. bohrium.com

Another strategy involves developing novel, more benign, and atom-economic synthetic routes. A method employing an oxidative photocyclization of N-arylenaminones offers a cheaper and more environmentally friendly alternative to traditional methods for creating the ondansetron precursor, reducing the waste stream. rsc.org

Post-synthesis purification is paramount for achieving high purity. A one-pot process has been developed that reports yields of 90-92%, with the crude product being conveniently isolated by cooling the reaction mixture. googleapis.com Subsequent purification is effectively carried out by crystallization from suitable aprotic polar solvents, such as N,N-dimethylformamide. googleapis.com

The table below summarizes various strategies and their impact on synthesis outcomes.

| Strategy | Key Optimization | Reported Outcome | Source |

| Process Intensification | Transition from batch to continuous flow; solvent change to acetic acid. | Yield increased to 97%; reaction time reduced from 16 hours to 30 minutes. | bohrium.com |

| Continuous Work-up | Development of a continuous purification process. | Consistent yield of ~96%. | bohrium.com |

| Novel Synthetic Route | Oxidative photocyclization of N-arylenaminones. | High atom-economy and reduced, more benign waste stream. | rsc.org |

| One-Pot Synthesis | Optimized one-pot reaction conditions. | Yields of 90-92%. | googleapis.com |

| Purification | Crystallization from aprotic polar solvents (e.g., N,N-dimethylformamide). | High purity of the final product. | googleapis.com |

Derivatization and Analog Synthesis Relevant to R-Ondansetron

Mannich Reaction Applications in Carbazole (B46965) Derivatives

The Mannich reaction is a cornerstone in the synthesis of ondansetron and its derivatives, as it provides an effective method for introducing a side chain containing a tertiary amine at the C3 position of the carbazolone core. hep.com.cnoarjbp.com This reaction is a nucleophilic addition that typically involves the condensation of a compound with an active hydrogen atom (the carbazolone), an aldehyde (usually formaldehyde), and a secondary amine. oarjbp.comresearchgate.net

In the synthesis of ondansetron, 1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one is reacted with formaldehyde and dimethylamine in glacial acetic acid to produce the key intermediate, 3-dimethylaminomethyl-1,2,3,9-tetrahydro-9-methyl-4H-carbazol-4-one. hep.com.cn This Mannich base is then used in subsequent steps to introduce the final 2-methylimidazole (B133640) moiety. google.com The versatility of the Mannich reaction has been extensively demonstrated in the synthesis of a wide array of carbazole derivatives, where various carbazoles, aldehydes, and amines can be combined to generate a library of novel compounds. researchgate.netproquest.comaip.org

Synthesis of Piperazine-Containing Analogues

To explore structure-activity relationships, analogues of ondansetron have been synthesized where the imidazole group is replaced by other heterocyclic moieties, such as piperazine. The synthesis of these analogues leverages the same Mannich base intermediate used for ondansetron itself.

A series of novel 1,2,3,9-tetrahydro-9-methyl-3-(4-substituted-piperazin-1-ylmethyl)-4H-carbazol-4-one derivatives have been synthesized through a nucleophilic substitution reaction. hep.com.cn In this process, the 3-dimethylaminomethyl substituted intermediate is reacted with various substituted piperazines. hep.com.cn This substitution displaces the dimethylamino group, yielding the final piperazine-containing analogues. hep.com.cn The structures of these target compounds were confirmed using methods such as elemental analysis, IR, MS, and NMR spectroscopy. hep.com.cn

The table below lists some of the synthesized piperazine-containing analogues.

| Compound ID | Substituted Piperazine Used | Final Analogue Name | Source |

| 6a | N-methylpiperazine | 1,2,3,9-Tetrahydro-9-methyl-3-(4-methyl-piperazin-1-ylmethyl)-4H-carbazol-4-one | hep.com.cn |

| 6b | N-ethylpiperazine | 1,2,3,9-Tetrahydro-9-methyl-3-(4-ethyl-piperazin-1-ylmethyl)-4H-carbazol-4-one | hep.com.cn |

| 6c | N-phenylpiperazine | 1,2,3,9-Tetrahydro-9-methyl-3-(4-phenyl-piperazin-1-ylmethyl)-4H-carbazol-4-one | hep.com.cn |

| 6d | N-(2-chlorophenyl)piperazine | 1,2,3,9-Tetrahydro-9-methyl-3-[4-(2-chlorophenyl)-piperazin-1-ylmethyl]-4H-carbazol-4-one | hep.com.cn |

| 6e | N-(4-chlorophenyl)piperazine | 1,2,3,9-Tetrahydro-9-methyl-3-[4-(4-chlorophenyl)-piperazin-1-ylmethyl]-4H-carbazol-4-one | hep.com.cn |

| 6f | N-(2-methoxyphenyl)piperazine | 1,2,3,9-Tetrahydro-9-methyl-3-[4-(2-methoxyphenyl)-piperazin-1-ylmethyl]-4H-carbazol-4-one | hep.com.cn |

| 6g | N-(4-methoxyphenyl)piperazine | 1,2,3,9-Tetrahydro-9-methyl-3-[4-(4-methoxyphenyl)-piperazin-1-ylmethyl]-4H-carbazol-4-one | hep.com.cn |

| 6h | N-(2-pyridyl)piperazine | 1,2,3,9-Tetrahydro-9-methyl-3-[4-(2-pyridyl)-piperazin-1-ylmethyl]-4H-carbazol-4-one | hep.com.cn |

| 6i | N-benzylpiperazine | 1,2,3,9-Tetrahydro-9-methyl-3-(4-benzyl-piperazin-1-ylmethyl)-4H-carbazol-4-one | hep.com.cn |

Preparation of Various Ondansetron Salts (e.g., HBr, HI)

While ondansetron is most commonly used as its hydrochloride dihydrate salt, other salt forms can be prepared to investigate potential differences in physicochemical properties like solubility and crystal structure. The synthesis of ondansetron hydrobromide (HBr) and ondansetron hydroiodide (HI) has been reported. mdpi.com

The general procedure involves converting the existing hydrochloride salt back to the ondansetron free base in solution, followed by the addition of the desired acid. Specifically, ondansetron hydrochloride dihydrate is dissolved in methanol (B129727) containing an equimolar amount of sodium hydroxide (B78521) to neutralize the HCl. mdpi.com Subsequently, an equimolar quantity of either hydrobromic acid or hydroiodic acid in methanol is added to this solution. mdpi.com The solvent is then removed, and the resulting crude salt is purified by recrystallization. mdpi.com

Research has shown that, like the hydrochloride salt, both the HBr and HI salts of ondansetron form dihydrates. mdpi.com Interestingly, while the crystal structures of ondansetron HCl and HBr dihydrates are isomorphous, the ondansetron HI dihydrate exhibits a different structure. mdpi.com

Preclinical Pharmacokinetics and Metabolism Non Human Models

Absorption Characteristics in Animal Models (e.g., rat, dog, cat)

In preclinical studies, the absorption of ondansetron (B39145) following oral administration is generally rapid and extensive across the gastrointestinal tract in laboratory animals. nih.gov In rats, ondansetron is absorbed quickly after oral administration. mydruggenome.orgnih.gov Similarly, in dogs, peak plasma levels are reached approximately 1.1 to 1.3 hours after a single oral dose. eur.nlnih.gov Healthy cats also demonstrate rapid absorption of oral ondansetron. cpicpgx.org While absorption is extensive, the amount of the drug that reaches systemic circulation is significantly influenced by first-pass metabolism, which varies between species. nih.govcpicpgx.org

First-Pass Metabolism and Oral Bioavailability Differences in Animal Species

Ondansetron undergoes significant first-pass metabolism in the liver, which substantially reduces its oral bioavailability in several animal models. nih.govmdpi.com This effect is particularly pronounced in rats and dogs, where high first-pass metabolism contributes to a low oral systemic bioavailability of less than 10%. nih.govcpicpgx.orghee.nhs.uk In rats, the low absolute oral bioavailability of approximately 4% is attributed to considerable hepatic (40.0% of the dose) and intestinal (34.2% of the dose) first-pass effects. mydruggenome.org

Cats exhibit a higher oral bioavailability compared to rats and dogs. cpicpgx.org Studies in healthy cats have shown the oral bioavailability of ondansetron to be approximately 32%. eur.nlcpicpgx.orghee.nhs.uk This inter-species variability is a critical consideration in preclinical toxicology and efficacy studies.

| Animal Species | Oral Bioavailability (%) | Reference |

|---|---|---|

| Rat | <10% (approx. 4%) | nih.govmydruggenome.orgcpicpgx.org |

| Dog | <10% | nih.govcpicpgx.org |

| Cat | 32% | eur.nlcpicpgx.org |

Enantiomeric Disposition and Stereoselective Metabolism

The pharmacokinetics of ondansetron are stereoselective, meaning the R- and S-enantiomers are processed differently in the body. Studies in rats have demonstrated substantial stereoselectivity in the disposition of ondansetron enantiomers. This differential handling can lead to variations in plasma concentrations and pharmacokinetic parameters between the two forms.

In rats, following intravenous administration, the pharmacokinetic parameters for R-ondansetron and S-ondansetron differ significantly. Research shows that R-ondansetron has a longer half-life (t½) and a larger Area Under the Curve (AUC) compared to S-ondansetron, indicating that it remains in the systemic circulation for longer and at higher concentrations. The clearance (CL) of R-ondansetron is also significantly lower than that of S-ondansetron. No enantiomeric inversion between R- and S-ondansetron was observed in this model. The plasma concentration ratio of R/S-enantiomers reached a peak of 9.5 at four hours post-dose, highlighting the substantial stereoselectivity.

| Parameter | R-Ondansetron (in Rats) | S-Ondansetron (in Rats) | Reference |

|---|---|---|---|

| t½ (Half-Life) | Significantly Longer | Significantly Shorter | |

| AUC (Area Under Curve) | Significantly Higher | Significantly Lower | |

| CL (Clearance) | Significantly Lower | Significantly Higher |

Non-human primates, such as cynomolgus and rhesus macaques, are common models for preclinical drug metabolism studies because their CYP450 systems are highly homologous to humans. Genetic screening in these species has identified numerous genetic variants in genes orthologous to human CYP3A4 and CYP3A5. However, specific studies directly linking these genetic variations to altered exposure or pharmacokinetics of R-ondansetron in non-human primate models are not extensively detailed. While genetic variation in human CYP3A5 has been found to influence concentrations of R-ondansetron, further research is needed to fully elucidate the role of specific CYP gene variants on R-ondansetron disposition in non-human primates.

Metabolite Identification and Characterization (e.g., 8-hydroxyondansetron)

Ondansetron is extensively metabolized, with hepatic oxidative metabolism accounting for the vast majority of its clearance. The primary metabolic pathway is hydroxylation of the indole (B1671886) ring, followed by conjugation with glucuronide or sulfate. mdpi.com In animal models, as in humans, the routes of metabolism are qualitatively similar. nih.gov

Studies in rats have led to the isolation and characterization of several metabolites. In rat feces, identified metabolites include 7-hydroxyondansetron and 8-hydroxyondansetron (B29592). 8-hydroxyondansetron is considered a main metabolite. Other metabolites identified in rats include 7-hydroxy-N-desmethyl-ondansetron and 8-hydroxy-N-desmethyl-ondansetron. A phase II metabolite found in rat bile was characterized as N-desmethyl-ondansetron-7-O-β-D-glucuronide. These hydroxylated metabolites, such as 7-hydroxyondansetron and 8-hydroxyondansetron, are generally the predominant ones found in serum. mdpi.com

Excretion Pathways in Animal Models

The excretion of R-Ondansetron hydrochloride and its metabolites has been investigated in several non-human models, revealing species-specific differences in elimination pathways. In preclinical studies involving rats and dogs, the primary route for the excretion of drug-related material is through the bile into the feces. nih.gov This indicates that biliary excretion is the predominant clearance mechanism in these species.

Renal clearance of the parent compound is generally low in these laboratory animals, suggesting that metabolism is the main driver of systemic clearance rather than direct urinary excretion of the unchanged drug. nih.gov Studies have shown that less than 5% of the absorbed dose is typically excreted as unchanged ondansetron in the urine in animal models. fass.se While the routes of metabolism are qualitatively similar across different species, the ultimate excretion pathways for the resulting metabolites show notable divergence. nih.govsemanticscholar.org The significant reliance on biliary excretion in rats and dogs is a key difference compared to the primary urinary excretion route observed in humans. nih.gov

Comparative Pharmacokinetics Across Animal Species

The pharmacokinetic profile of R-Ondansetron hydrochloride exhibits considerable variability across different animal species, particularly concerning bioavailability, half-life, and systemic clearance. These differences are largely attributed to variations in first-pass metabolism. nih.govnih.gov

In laboratory animals such as rats and dogs, ondansetron is characterized by rapid and extensive absorption from the gastrointestinal tract. nih.gov However, this is offset by a high degree of first-pass metabolism, leading to low oral systemic bioavailability, often less than 10%. nih.govsemanticscholar.org The high systemic clearance in these species results in a very short elimination half-life. nih.gov

Rats: Studies in rats have demonstrated dose-independent pharmacokinetics. nih.gov The absolute oral bioavailability (F) in Sprague-Dawley rats is exceptionally low, reported to be around 4.07%. nih.gov This is primarily due to substantial hepatic (40.0% of oral dose) and intestinal (34.2% of oral dose) first-pass effects. nih.gov The half-life (t½) of ondansetron administered intravenously in rats is approximately 10 minutes. nih.gov Plasma protein binding in rats has been measured at 53.2%. nih.gov

Dogs: Similar to rats, dogs exhibit a very short half-life for ondansetron, with an intravenous dose having a t½ of about 30 minutes. nih.gov Studies in hospitalized dogs receiving intravenous ondansetron showed a half-life of approximately 1.6 to 1.9 hours. nih.gov Research on oral administration in clinical canine patients suggests poor and inconsistent absorption, with plasma concentrations falling below the limit of detection in a significant percentage of subjects. nih.govmdpi.comresearchgate.net

Cats: Pharmacokinetic studies in healthy cats reveal different parameters compared to rats and dogs. The elimination half-life is longer, calculated at 1.84 hours for intravenous (IV) administration, 1.18 hours for oral (PO) administration, and 3.17 hours for subcutaneous (SQ) injection. nih.gov Oral bioavailability in cats was found to be 32%, while subcutaneous administration resulted in a higher bioavailability of 75%. nih.gov

The following tables provide a comparative overview of key pharmacokinetic parameters in different animal models.

Table 1: Comparative Pharmacokinetic Parameters of Ondansetron Across Species

| Parameter | Rat | Dog | Cat |

|---|---|---|---|

| Oral Bioavailability (F) | ~4% nih.gov | Poor/Variable nih.govresearchgate.net | 32% nih.gov |

| Elimination Half-life (t½) | ~10 min (IV) nih.gov | ~30 min (IV) nih.gov~1.6-1.9 h (IV, clinical) nih.gov | 1.18 h (Oral) nih.gov1.84 h (IV) nih.gov3.17 h (SQ) nih.gov |

| Plasma Protein Binding | 53.2% nih.gov | Not Reported | Not Reported |

| Primary Excretion Route | Biliary nih.gov | Biliary nih.gov | Not Reported |

Table 2: Pharmacokinetic Parameters of Ondansetron in Healthy Cats by Route of Administration

| Parameter | Intravenous (IV) | Oral (PO) | Subcutaneous (SQ) |

|---|---|---|---|

| Mean Elimination Half-life (t½) (hours) | 1.84 ± 0.58 nih.gov | 1.18 ± 0.27 nih.gov | 3.17 ± 0.53 nih.gov |

| Bioavailability (F) | 100% (Reference) | 32% nih.gov | 75% nih.gov |

Chromatographic Techniques for Quantification and Impurity Profiling

Advanced chromatographic techniques are indispensable for the precise quantification and comprehensive impurity profiling of R-Ondansetron hydrochloride. These methodologies ensure the quality, safety, and efficacy of the active pharmaceutical ingredient (API) and its finished dosage forms. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the cornerstones of analytical testing, offering high resolution, sensitivity, and specificity. Furthermore, enantioselective chromatographic methods are critical for resolving the individual enantiomers and ensuring the stereospecific purity of R-Ondansetron.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development and validation of HPLC methods for R-Ondansetron hydrochloride are guided by International Council for Harmonisation (ICH) guidelines to ensure that the analytical procedures are suitable for their intended purpose. actapharmsci.com A robust HPLC method is characterized by its ability to provide accurate, reproducible, and specific results for the quantification of the main component and its related substances.

The reproducibility of an HPLC method is a critical performance characteristic, ensuring the consistency of results over time and between different analysts and laboratories. It is typically assessed by evaluating the precision of the retention time and the peak area of the analyte. For Ondansetron hydrochloride, developed HPLC methods have demonstrated excellent reproducibility.

In one study, the intraday and interday precision for the analysis of Ondansetron hydrochloride were evaluated, with the Relative Standard Deviation (RSD) for the peak area being in the range of 0.65% - 1.84% for intraday precision and 0.27% - 2.24% for interday precision. actapharmsci.com Another method reported a repeatability RSD for six injections of Ondansetron hydrochloride dihydrate of 0.27%. farmaciajournal.com The retention time for Ondansetron hydrochloride in various validated methods is consistently reported with low variability. For example, one method reported a stable retention time of 4.997 min. actapharmsci.com Another study demonstrated high repeatability for retention time with an RSD of less than 1%. rjpbcs.com These low RSD values indicate a high degree of precision and reproducibility of the analytical method.

Table 1: Reproducibility Data for Ondansetron Hydrochloride by HPLC

| Parameter | Intraday Precision (%RSD) | Interday Precision (%RSD) | Retention Time Reproducibility (%RSD) |

|---|---|---|---|

| Peak Area | 0.06 - 0.07 ijpbs.com | 0.11 - 0.21 ijpbs.com | N/A |

| Retention Time | N/A | N/A | 0.54 rjpbcs.com |

N/A: Not explicitly reported in the provided sources in this format.

The selection of an appropriate stationary phase (column) and the optimization of the mobile phase composition are fundamental to achieving a successful chromatographic separation of R-Ondansetron hydrochloride and its impurities. The goal is to obtain well-resolved peaks with good symmetry in a reasonable analysis time.

Various C18 and C8 columns are commonly employed for the reversed-phase HPLC analysis of Ondansetron. actapharmsci.commedcraveonline.com For instance, a Kromasil C8 column (250mm × 4.6mm, 5µm) has been successfully used. medcraveonline.com Another method utilized a Fortis C18 column (4.6 x 100 mm, 2.5 µm). ijpbs.com The selection often depends on the specific impurities that need to be separated.

Mobile phase optimization involves adjusting the type and ratio of organic solvents, the pH of the aqueous phase, and the type and concentration of buffer salts. A common mobile phase composition for Ondansetron hydrochloride analysis is a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). actapharmsci.comeprajournals.com For example, a mobile phase consisting of methanol, acetonitrile, and water in a ratio of 50:30:20 (v/v/v) has been shown to produce a well-resolved peak. actapharmsci.com In another instance, a mobile phase of phosphate (B84403) buffer and methanol (50:50) was used. medcraveonline.com The pH of the mobile phase can also be a critical parameter to control peak shape and retention.

Table 2: Examples of Optimized HPLC Conditions for Ondansetron Hydrochloride Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) |

|---|---|---|---|---|

| Promosil C-18 (250 mm x 4.6 mm, 10 µm) eprajournals.com | Acetonitrile: Methanol (50:50) | 1.2 | 216 | 2.64 |

| C18 (4.6 × 250 mm, 5 μm) actapharmsci.com | Methanol: Acetonitrile: Water (50:30:20 v/v/v) | 1.0 | 249 | 4.997 |

| Kromasil C8 (250mm×4.6mm, 5µm) medcraveonline.com | Phosphate buffer (pH 6.8): Methanol (50:50) | 0.6 | 250 | 7.74 |

A crucial aspect of the quality control of R-Ondansetron hydrochloride is the identification and quantification of process-related impurities and degradation products. Stability-indicating HPLC methods are specifically designed to separate the active ingredient from any potential impurities and degradants.

The European Pharmacopoeia and the United States Pharmacopeia describe RP-HPLC methods for the quantification of two major related substances of Ondansetron hydrochloride: impurity A ((3RS)-3-[(dimethylamino)methyl]-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one) and impurity C (9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one), with admissibility limits typically set at 0.2%. farmaciajournal.com Validated HPLC methods have demonstrated the necessary sensitivity and linearity for the quantification of these impurities at such low levels. For instance, a method was validated for impurity A and impurity C with a target concentration of 0.4 μg/mL, which is equivalent to 0.2% of a standard 0.2 mg/mL Ondansetron hydrochloride solution. farmaciajournal.com The recovery for these impurities was found to be between 100.69 – 101.41% for impurity A and 98.61 – 101.69% for impurity C. farmaciajournal.com A newly identified degradant was detected at a level of 0.5% w/w in stability samples of Ondansetron, which was subsequently identified and characterized. ijariit.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity compared to HPLC with UV detection, making it an ideal technique for trace analysis of R-Ondansetron hydrochloride and its metabolites in complex biological matrices. nih.gov This is particularly important for pharmacokinetic studies where drug concentrations can be very low.

A sensitive LC-MS/MS method has been developed for the quantification of Ondansetron in human plasma and cerebrospinal fluid (CSF). nih.gov This method demonstrated a wide calibration range of 0.25–350 ng/mL in plasma and 0.025–100 ng/mL in CSF, requiring only 25 μL of the biological matrix. nih.gov The high sensitivity of MS/MS detection allows for the use of smaller sample volumes. nih.gov LC-MS/MS is also a powerful tool for the structural elucidation of unknown impurities. ijariit.com In one case, an unknown impurity in Ondansetron was identified by LC-MS and further characterized by other spectroscopic techniques. ijariit.com The LC/MS/MS analysis was performed using a Time of Flight mass spectrometer, which provides high-resolution mass data for accurate mass determination. ijariit.com

Enantioselective Chromatographic Separations (e.g., Chiralcel OD-R columns)

Since Ondansetron is a chiral molecule, the separation of its R-(-)- and S-(+)-enantiomers is essential for ensuring the enantiomeric purity of R-Ondansetron hydrochloride. Enantioselective chromatography, using chiral stationary phases (CSPs), is the most common approach for this purpose.

The Chiralcel OD-R column, which contains cellulose (B213188) tris-(3,5-dimethylphenylcarbamate) as the chiral selector, has been effectively used for the enantiomeric separation of Ondansetron. nih.govresearchgate.net A liquid chromatographic-mass spectrometric assay was developed for the quantification of Ondansetron enantiomers in human plasma using a Chiralcel OD-R column. nih.gov This method was successfully applied to authentic plasma samples from postoperative patients. nih.gov Another study reported a stereospecific HPLC method for the assay of R-(-)- and S-(+)-Ondansetron enantiomers in human serum, also employing a Chiralcel OD-R column. researchgate.net The chromatographic resolution was achieved under isocratic conditions with a mobile phase consisting of 0.7 M sodium perchlorate-acetonitrile (65:35, v/v) at a flow rate of 0.5 ml/min. researchgate.net The significant variation observed in the S-(+)-/R-(-)-Ondansetron concentration ratio in patients highlights the importance of stereoselective analytical methods. nih.gov

Computational and Theoretical Studies of R Ondansetron Hydrochloride

Molecular Docking Simulations with Receptor Proteins

Molecular docking simulations are employed to predict the preferred orientation of R-Ondansetron when bound to a receptor, primarily the 5-HT3 receptor, to form a stable complex. These simulations are crucial for understanding the fundamental mechanisms of antagonism.

Ligand-Receptor Binding Affinity Predictions

The binding affinity of R-Ondansetron for the 5-HT3 receptor has been quantified through various computational and experimental methods. Molecular docking studies have predicted a favorable binding energy for ondansetron (B39145) with the 5-HT3 receptor, with one study reporting a value of -7.7 kcal/mol. rjptonline.org Experimentally determined inhibition constants (Ki) further corroborate a high affinity, with a reported Ki value of 6.16 nM for the 5-HT3 receptor. selleckchem.com It has also been noted that ondansetron exhibits a higher affinity for homomeric 5-HT3A receptors. researchgate.net The second-generation antagonist, palonosetron, has demonstrated a binding affinity that is over 30-fold higher than that of first-generation antagonists like ondansetron. researchgate.net

| Compound | Receptor | Predicted Binding Energy (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|---|

| Ondansetron | 5-HT3 | -7.7 rjptonline.org | 6.16 nM selleckchem.com |

Identification of Key Interacting Residues

Detailed structural studies, including cryo-electron microscopy and molecular modeling, have identified specific amino acid residues within the 5-HT3 receptor that are critical for the binding of R-Ondansetron. A fundamental interaction is a cation-π bond formed between the ligand and Tryptophan 183 (Trp183) located in the binding pocket. nih.govacs.org This interaction is crucial for anchoring the drug within the binding site. nih.gov

Other significant interactions include edge-to-face stacking interactions with aromatic residues such as Tyr126 and Tyr207. nih.gov While Trp90 has also been identified as important for ondansetron binding, the primary cationic interaction is established with Trp183. nih.gov The carbonyl group of the ondansetron molecule is also recognized as being responsible for a strong interaction with the receptor, contributing significantly to the binding process. wikipedia.org The essential pharmacophore of setrons, including ondansetron, typically orients with the basic amine deep in the pocket of the principal subunit and the aromatic moiety interacting with residues in the complementary subunit. nih.gov

| Residue | Location/Loop | Type of Interaction with R-Ondansetron |

|---|---|---|

| Trp183 | Loop B nih.gov | Cation-π interaction nih.govacs.org |

| Tyr126 | - | Edge-to-face stacking nih.gov |

| Tyr207 | - | Edge-to-face stacking nih.gov |

| Trp90 | - | Contributes to binding nih.gov |

| Carbonyl Group | Ligand Moiety | Strong interaction with receptor wikipedia.org |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. These simulations offer deeper insights beyond the static picture provided by molecular docking.

Conformational Stability of Ligand-Protein Complexes

High-resolution cryo-EM structures of the 5-HT3A receptor in complex with ondansetron have served as starting points for MD simulations. nih.gov These simulations, which place the complex in a fully-hydrated lipid environment, are used to assess the stability of the ligand's binding pose and the persistence of drug-target interactions over time. nih.gov By analyzing the trajectory of the simulation, researchers can evaluate the root-mean-square deviation (RMSD) of the complex to confirm that it remains in a stable conformation, indicating a valid and strong binding interaction. Such studies have revealed distinct interaction fingerprints for various setrons, which may explain their differing affinities and mechanisms of inhibition. nih.gov

Binding Pose Metadynamics

Binding pose metadynamics is an advanced simulation technique used to explore the stability of different potential binding orientations of a ligand within a receptor's active site. This method can help confirm whether the pose predicted by molecular docking is indeed the most stable one. While specific metadynamics studies focused solely on R-Ondansetron are not extensively detailed in the provided context, the methodology has been applied to similar ligands at the 5-HT3 receptor to evaluate and rank the stability of different binding conformations. researchgate.net This approach is valuable for refining the understanding of the precise orientation that leads to effective receptor antagonism.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For 5-HT3 receptor antagonists, a well-established pharmacophore model exists, which is instrumental in the design of new, potent ligands. acs.org This model generally consists of three key features:

An aromatic moiety.

A basic nitrogen center.

A hydrogen bond acceptor, typically a carbonyl group. acs.orgnih.gov

The distances between these features are well-defined. nih.gov R-Ondansetron perfectly fits this pharmacophore model, with its carbazole (B46965) ring system, the imidazole (B134444) nitrogen, and the coplanar carbonyl group. wikipedia.orgnih.gov Ligand-based drug design utilizes this pharmacophore as a template to synthesize novel compounds with potentially improved affinity and selectivity for the 5-HT3 receptor. The development of 1,7-annelated indole (B1671886) derivatives, for instance, was based on the structures of ondansetron and other antagonists, leading to compounds with enhanced potency by providing an additional favorable hydrophobic interaction area. nih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The prediction of ADME properties is a critical step in drug discovery, helping to identify candidates with favorable pharmacokinetic profiles. Various computational models are employed to estimate how R-Ondansetron hydrochloride will behave within a biological system. These models use the molecule's structure to predict properties ranging from gastrointestinal absorption to its potential to inhibit metabolic enzymes.

Detailed computational analyses have been performed on ondansetron to predict its drug-likeness and ADME profile. rjptonline.org Online tools such as SwissADME and pkCSM utilize sophisticated algorithms based on large datasets of known compounds to make these predictions. rjptonline.orguq.edu.auscispace.com For R-Ondansetron, these predictions suggest good pharmacokinetic characteristics. For instance, studies indicate that ondansetron satisfies both Lipinski's and Veber's rules, which are guidelines for estimating drug-likeness and oral bioavailability. rjptonline.org These rules assess parameters like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. rjptonline.org

Key ADME parameters predicted for R-Ondansetron are summarized below. High gastrointestinal (GI) absorption and the ability to permeate the blood-brain barrier (BBB) are important for its systemic action. Predictions for cytochrome P450 (CYP) enzyme inhibition are crucial for anticipating potential drug-drug interactions, as these enzymes are central to drug metabolism. clinpgx.org R-Ondansetron is not predicted to be a P-glycoprotein (P-gp) substrate, suggesting it may be less susceptible to efflux from target cells.

Table 1: Predicted ADME Properties of R-Ondansetron This table is generated based on data from computational models and cheminformatics tools.

| Property | Predicted Value/Classification | Significance |

| Physicochemical Properties | ||

| Molecular Weight | 293.36 g/mol | Within the typical range for small molecule drugs. |

| LogP (Lipophilicity) | 2.55 | Indicates good membrane permeability. |

| Water Solubility | Moderately Soluble | Affects absorption and formulation. |

| Polar Surface Area (TPSA) | 49.7 Ų | Influences cell permeability and transport. |

| Pharmacokinetics | ||

| GI Absorption | High | Predicts good absorption from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Indicates the molecule can cross the BBB to act on the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively pumped out of cells by P-gp. |

| Metabolism | ||

| CYP1A2 Inhibitor | Yes | Potential for drug interactions with substrates of this enzyme. |

| CYP2C19 Inhibitor | No | Low potential for interactions with CYP2C19 substrates. |

| CYP2C9 Inhibitor | Yes | Potential for drug interactions with substrates of this enzyme. |

| CYP2D6 Inhibitor | No | Low potential for interactions with CYP2D6 substrates. |

| CYP3A4 Inhibitor | No | Low potential for interactions with CYP3A4 substrates. |

| Drug-Likeness | ||

| Lipinski's Rule | 0 Violations | Fulfills the criteria for a likely orally active drug. rjptonline.org |

| Veber's Rule | 0 Violations | Fulfills the criteria for good oral bioavailability. rjptonline.org |

Quantum Chemical Calculations on R-Ondansetron Molecular Structure and Reactivity

Quantum chemical calculations offer a detailed view of the electronic structure of a molecule, which is fundamental to its stability, reactivity, and interactions with biological targets. Methods like Density Functional Theory (DFT) are used to model these properties with high accuracy. helsinki.firesearchgate.net For ondansetron hydrochloride, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to optimize its molecular geometry and analyze its electronic characteristics. helsinki.firesearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for understanding molecular reactivity. chemrxiv.orgias.ac.in It visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For ondansetron, the MEP surface shows that the most negative potential is concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. helsinki.firesearchgate.net Conversely, positive potentials are found around the hydrogen atoms of the imidazole ring and the N-H group, highlighting these as sites for potential nucleophilic interactions. helsinki.firesearchgate.net This information is critical for understanding how the molecule docks into its receptor binding site.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. nih.gov The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. researchgate.netnih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap suggests the molecule is more reactive. For ondansetron hydrochloride, the calculated HOMO-LUMO gap (ΔE) is significant, indicating good stability. helsinki.firesearchgate.net

Table 2: Calculated Quantum Chemical Properties of Ondansetron Data derived from DFT B3LYP/6-311++G(d,p) calculations. helsinki.firesearchgate.net

| Parameter | Calculated Value | Significance |

| Total Energy | -1023.2 Hartrees | Represents the total electronic energy of the optimized molecular structure. |

| HOMO Energy | -6.34 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.12 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.22 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment | 3.525 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Ionization Potential | 6.34 eV | The energy required to remove an electron from the molecule. |

These quantum chemical studies provide a foundational, atom-level understanding of the properties of R-Ondansetron hydrochloride, explaining the structural and electronic features that govern its pharmacokinetic profile and pharmacological activity. helsinki.fi

Structure Activity Relationship Sar of Ondansetron Enantiomers

Comparative Analysis of R- and S-Ondansetron Activities in Preclinical Models

Preclinical studies investigating the activity of the individual enantiomers of ondansetron (B39145) have yielded varied results depending on the model system used. In a study utilizing the longitudinal smooth muscle of the guinea-pig ileum, a significant difference in potency was observed between the two enantiomers. Specifically, R-(-)-ondansetron was found to be approximately eightfold more potent as a 5-HT3 antagonist than S-(+)-ondansetron when competitively antagonizing the effects of 2-methyl-5-HT. core.ac.ukgoogle.com

Conversely, experiments conducted on the rat vagus nerve indicated that the R and S isomers of ondansetron were approximately equipotent in their ability to antagonize 5-HT3 receptors. google.com This suggests that the stereoselectivity of ondansetron's activity may be tissue or species-dependent.

| Preclinical Model | Finding |

| Guinea-pig ileum (longitudinal smooth muscle) | R-(-)-ondansetron is approximately 8-fold more potent than S-(+)-ondansetron. core.ac.ukgoogle.com |

| Rat vagus nerve | R- and S-ondansetron are approximately equipotent. google.com |

Elucidation of Structural Determinants for Enantiomeric Potency Differences

The structural features of the ondansetron molecule that dictate its interaction with the 5-HT3 receptor and contribute to the observed differences in enantiomeric potency are complex. While a definitive explanation for the potency differences in certain models is not fully elucidated, some insights can be drawn from structure-activity relationship studies.

It has been suggested that the stereochemistry of the asymmetric carbon atom in ondansetron is not a critical factor for its interaction with the 5-HT3 receptor. wikipedia.org However, the differing potencies observed in the guinea-pig ileum model indicate that the three-dimensional orientation of the substituents around the chiral center does influence the binding affinity or efficacy at the receptor in that specific tissue. core.ac.ukgoogle.com The carbonyl group of the carbazolone ring is known to be crucial for a strong interaction with the receptor and significantly contributes to the binding process. wikipedia.org

Studies on derivatives of ondansetron have shown that modifications to the carbazole (B46965) nucleus can impact potency. For instance, annelation at the 1,7-positions of the indole (B1671886) nucleus results in an increased affinity for the 5-HT3 receptor. wikipedia.org In these 1,7-annelated indole derivatives, the (-)-isomers were found to be only slightly more potent than the (+)-isomers, suggesting that while chirality plays a role, other structural modifications can have a more pronounced effect on receptor affinity. nih.gov The enhanced potency of these annelated derivatives is thought to be due to the extra ring providing a favorable hydrophobic area for interaction with the 5-HT3 receptor site. nih.gov

Rational Design of Enantiomer-Specific Analogs

The understanding of ondansetron's structure-activity relationships has guided the rational design of novel, potentially more potent, 5-HT3 receptor antagonists. One notable example is the development of 1,7-annelated indole derivatives based on the structure of ondansetron. nih.gov

This design strategy involved the addition of a ring to the carbazole nucleus of ondansetron, leading to compounds with enhanced affinity for the 5-HT3 receptor. nih.gov One such analog, cilansetron (B1669024), which is the (-)-isomer of a 1,7-annelated indole derivative, demonstrated a high affinity for 5-HT3 receptors with a Ki value of 0.19 nM, making it more potent than ondansetron in receptor binding studies. nih.gov In vivo studies also showed cilansetron to be more potent than ondansetron. nih.gov This work exemplifies how the core structure of ondansetron can be systematically modified to produce analogs with improved pharmacological properties. The design of these new compounds was based on fitting them to a proposed chemical template for binding, which includes a heteroaromatic ring system, a coplanar carbonyl group, and a nitrogen center at specific distances. nih.gov

Theoretical Frameworks for Chiral Recognition at the Receptor Site

The ability of the 5-HT3 receptor to differentiate between the R- and S-enantiomers of ondansetron, a phenomenon known as chiral recognition, is fundamentally based on the three-dimensional structure of the receptor's binding pocket. For chiral recognition to occur, there must be at least three points of interaction between the chiral molecule and the receptor that are stereochemically distinct.

High-resolution cryogenic electron microscopy (cryo-EM) structures of the 5-HT3A receptor in complex with ondansetron have provided significant insights into its binding orientation. rcsb.org These studies, along with unnatural amino acid mutagenesis, have identified a key interaction between ondansetron and the receptor: a cation-π interaction with the tryptophan 183 (Trp183) residue located in the ligand-binding pocket. nih.govclinpgx.org This interaction is crucial for anchoring the drug within the binding site.

Molecular dynamic simulations based on these high-resolution structures allow for the assessment of the stability of the ligand-binding pose and the interactions between the drug and the receptor's amino acid residues over time. rcsb.org These computational models can reveal distinct interaction "fingerprints" for different ligands, which may underlie their varying affinities. rcsb.org While the precise interactions that lead to the discrimination between R- and S-ondansetron are still a subject of detailed investigation, these theoretical frameworks provide the basis for understanding how the specific spatial arrangement of atoms in each enantiomer can lead to subtle differences in the stability and nature of their interactions with the amino acid residues in the binding pocket, ultimately resulting in different pharmacological potencies in certain biological systems.

Future Directions in R Ondansetron Hydrochloride Research

Advanced Stereoselective Synthetic Techniques

The production of optically pure R-(+)-Ondansetron is critical for advancing its clinical and preclinical evaluation. google.com Traditional methods for obtaining the R-enantiomer often rely on the resolution of the racemic mixture, which can be inefficient. google.com Future research is geared towards developing more advanced and efficient stereoselective synthetic methods.

Current synthetic routes for ondansetron (B39145) often involve multi-step processes, such as the Fischer indole (B1671886) synthesis. researchgate.net Innovations in this area include the development of continuous-flow chemistry, which offers a greener and more efficient approach for multi-gram scale synthesis. For instance, a continuous-flow Fischer indole strategy has been shown to produce ondansetron with improved yields. Other process improvements have focused on shortening reaction times and increasing yields for commercial-scale production by optimizing reaction conditions, such as using a water-binding agent like acetic anhydride (B1165640) to accelerate the process. google.com

Deeper Characterization of Enantiomer-Specific Pharmacological Profiles

Understanding the distinct pharmacological properties of R- and S-Ondansetron is fundamental to justifying the development of the single enantiomer. Preclinical studies have already demonstrated that the pharmacokinetics of the two enantiomers are significantly different.

A study in rats revealed that the disposition of ondansetron enantiomers is highly stereoselective. nih.gov After intravenous administration, the pharmacokinetic parameters, including half-life (t1/2), area under the curve (AUC), mean residence time (MRT), and clearance (CL), differed significantly between R-Ondansetron and S-Ondansetron. nih.gov Notably, the plasma concentration ratio of R/S-enantiomers reached a maximum of 9.5 at four hours post-dose, suggesting that R-Ondansetron has a more favorable pharmacokinetic profile and greater potential for development as a single enantiomer drug. nih.gov

| Parameter | R-Ondansetron | S-Ondansetron | Significance |

|---|---|---|---|

| t1/2 (Half-life) | Significantly different | Significantly different | p < 0.05 |

| AUC (Area Under the Curve) | Significantly different | Significantly different | p < 0.05 |

| MRT (Mean Residence Time) | Significantly different | Significantly different | p < 0.05 |

| CL (Clearance) | Significantly different | Significantly different | p < 0.05 |

Furthermore, the metabolism of each enantiomer is handled differently by cytochrome P450 (CYP) enzymes. Genetic variations in CYP2D6 primarily affect the exposure to S-Ondansetron, but not R-Ondansetron. nih.govclinpgx.org Conversely, the AUC of R-Ondansetron was found to be increased in individuals carrying a non-functional CYP3A5*3 allele. nih.govclinpgx.org This enantiomer-specific metabolism underscores the importance of studying R-Ondansetron in isolation, as it may offer a more predictable pharmacokinetic profile in diverse patient populations. Future research will need to further delineate these differences in human subjects and explore their clinical implications.

Novel Target Identification and Validation through Computational Approaches

Computational, or in silico, methods are becoming indispensable tools for accelerating drug discovery by identifying new molecular targets for existing drugs—a strategy known as drug repurposing. nih.govnih.govecnu.edu.cn These approaches, which range from ligand-based chemical similarity searches to structure-based virtual screening, can predict interactions between a drug and a vast array of proteins, opening up new therapeutic possibilities. nih.govresearchgate.netfrontiersin.org

For ondansetron, computational studies have already yielded promising results. A combined in silico and in vitro study identified ondansetron as a novel inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov Molecular docking and dynamics simulations suggested that ondansetron is a potent inhibitor of both enzymes. nih.gov Subsequent in vitro assays confirmed these predictions, showing that ondansetron inhibits BChE with an IC50 value of 2.5 µM and AChE with an IC50 value of 33 µM. nih.gov This suggests that R-Ondansetron could be investigated as a potential therapeutic agent for neurodegenerative disorders.

Another computational study, using pharmacophore modeling, identified Protein Tyrosine Phosphatase 1B (PTP1B) as a potential target for ondansetron. nih.gov PTP1B is a key regulator in insulin (B600854) and leptin signaling pathways, making it a prime target for treating metabolic disorders like diabetes and non-alcoholic fatty liver disease (NAFLD). nih.gov The in silico hypothesis was validated by enzyme inhibition assays, which confirmed that ondansetron directly inhibits PTP1B activity. nih.gov Future computational efforts will likely focus on screening R-Ondansetron against broader panels of proteins to uncover additional novel targets and mechanisms of action.

Exploration of R-Ondansetron in Non-Emetic Preclinical Research Models

Building on the novel targets identified through computational methods, the exploration of R-Ondansetron is expanding into preclinical models of diseases far removed from nausea and vomiting.

Metabolic Disorders: Following the identification of PTP1B as a target, ondansetron was evaluated in a high-fat diet-induced obesity rat model. nih.gov The study found that ondansetron treatment led to reduced glucose levels, enhanced insulin sensitivity, and an improved lipid profile, including a significant decrease in LDL cholesterol, total cholesterol, and serum triglycerides. nih.gov These findings strongly support the potential of ondansetron, and specifically the R-enantiomer, as a candidate for treating diabetes and NAFLD. nih.gov

Neurodegenerative Diseases: The potential for R-Ondansetron in neurodegenerative diseases is being explored on multiple fronts.

Parkinson's Disease: In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, ondansetron was shown to alleviate L-DOPA-induced dyskinesia, a major side effect of standard Parkinson's treatment, without compromising the anti-parkinsonian efficacy of L-DOPA. researchgate.netnih.gov One study found that ondansetron at a dose of 0.1 mg/kg reduced global dyskinesia severity by 73%. researchgate.net This suggests that selective 5-HT3 receptor antagonism could be an effective strategy for managing motor complications in Parkinson's patients. researchgate.netnih.gov

Alzheimer's Disease: The discovery of ondansetron as a cholinesterase inhibitor provides a strong rationale for its investigation in Alzheimer's disease. nih.gov By inhibiting AChE and BChE, R-Ondansetron could help restore acetylcholine (B1216132) levels in the brain, a key therapeutic strategy in Alzheimer's. While an earlier clinical trial of racemic ondansetron for cognitive decline in Alzheimer's patients did not show significant improvement, the doses were very low and the focus was not on the specific mechanism of cholinesterase inhibition. wustl.eduelsevierpure.com The new in silico and in vitro findings warrant a re-evaluation, potentially using the more targeted R-enantiomer in preclinical models. nih.gov

The continued investigation into these and other non-emetic applications, driven by advanced synthetic chemistry, detailed pharmacological profiling, and powerful computational tools, promises to unlock the full therapeutic potential of R-Ondansetron hydrochloride.

Q & A

Q. How should researchers design stability studies for R-Ondansetron hydrochloride under various storage conditions?

- Methodological Answer : Stability studies should assess degradation under temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light exposure. Use accelerated stability testing with periodic sampling (e.g., 0, 1, 3, 6 months). Reference disintegration time and weight variation data from ondansetron hydrochloride mouth-dissolving tablets (MDTs) to correlate physical stability with chemical integrity . Stock solutions should be stored in sealed vials at -20°C and used within one month, as advised for structurally similar compounds .

Advanced Research Questions

Q. What experimental design approaches are recommended for optimizing R-Ondansetron hydrochloride formulations to enhance bioavailability?

- Methodological Answer : Use factorial design to evaluate critical variables such as polymer ratios (e.g., HPMC, PVP), disintegrant concentrations, and pH modifiers. For example, a 2³ factorial design was applied to hydroxyzine hydrochloride fast-dissolving tablets to optimize in vitro release kinetics (e.g., zero-order vs. Higuchi models) . Similar approaches can be adapted for R-Ondansetron, with disintegration time (<30 seconds) and dissolution efficiency (>85% in 15 minutes) as response variables .

Q. How can researchers resolve discrepancies between in vitro release data and in vivo pharmacokinetic profiles of R-Ondansetron hydrochloride formulations?

- Methodological Answer : Perform in vitro-in vivo correlation (IVIVC) studies using compartmental modeling or convolution/deconvolution methods. For instance, metformin hydrochloride hydrogels were evaluated using in vivo burn healing rates and in vitro drug release profiles to establish Level A correlation . Apply statistical tools (e.g., ANOVA, Tukey’s test) to identify formulation variables causing mismatches, such as excipient interactions or pH-dependent solubility .

Q. What strategies are effective in elucidating the metabolic pathways of R-Ondansetron hydrochloride using advanced chromatographic techniques?

- Methodological Answer : Combine LC-MS/MS with metabolite identification workflows, including fragmentation patterns and high-resolution mass spectrometry. Reference methodologies from antiviral studies (e.g., remdesivir metabolite profiling) to detect phase I/II metabolites. Validate assays using hepatic microsomal incubations and isotopic labeling, as demonstrated in pharmacokinetic studies of lenacapavir .

Safety and Compliance

Q. What protocols ensure safe handling and disposal of R-Ondansetron hydrochloride in laboratory settings?

- Methodological Answer : Follow SOPs for hazardous chemicals, including PPE (gloves, lab coats, goggles) and fume hood use. Training documentation, as required for amantadine hydrochloride, should include spill management and emergency procedures . Waste disposal must comply with institutional guidelines for halogenated compounds, referencing safety data sheets (SDS) for proper neutralization and containerization .

Data Analysis and Validation

Q. How do researchers validate the purity of R-Ondansetron hydrochloride batches using spectroscopic and chromatographic methods?

- Methodological Answer : Validate purity via HPLC peak homogeneity (>99%), NMR spectral consistency, and elemental analysis (C, H, N within ±0.4% of theoretical values). Compare results with CoA parameters for related inhibitors (e.g., Vimirogant hydrochloride: Ki = 3.5 nM, IC50 = 17 nM) to confirm structural integrity . Impurity profiling should follow ICH Q3A guidelines, using reference standards for known degradants .

Q. What statistical methods are appropriate for analyzing inter-laboratory variability in R-Ondansetron hydrochloride assay results?

- Methodological Answer : Apply ANOVA for inter-lab comparisons and Grubbs’ test for outlier detection. Use Bland-Altman plots to assess bias between methods, as seen in clonidine hydrochloride tablet studies (RSD <1.5%) . For multivariate data (e.g., formulation variables), principal component analysis (PCA) can identify sources of variability, as demonstrated in factorial design experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.